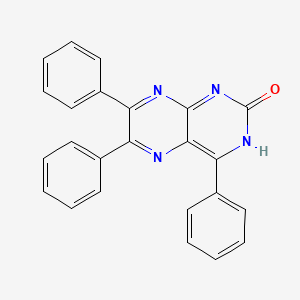

4,6,7-Triphenylpteridin-2(3H)-one

Beschreibung

4,6,7-Triphenylpteridin-2(3H)-one is a heterocyclic compound featuring a pteridin-2(3H)-one core substituted with phenyl groups at positions 4, 6, and 6. The triphenyl substitution pattern likely enhances lipophilicity and steric bulk, which may influence solubility, stability, and binding interactions in biological systems.

Eigenschaften

CAS-Nummer |

65799-70-4 |

|---|---|

Molekularformel |

C24H16N4O |

Molekulargewicht |

376.4 g/mol |

IUPAC-Name |

4,6,7-triphenyl-3H-pteridin-2-one |

InChI |

InChI=1S/C24H16N4O/c29-24-27-21(18-14-8-3-9-15-18)22-23(28-24)26-20(17-12-6-2-7-13-17)19(25-22)16-10-4-1-5-11-16/h1-15H,(H,26,27,28,29) |

InChI-Schlüssel |

SSEDBNDJKBZAHB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C3C(=NC(=O)N2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Triphenylpteridin-2(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with pteridine precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4,6,7-Triphenylpteridin-2(3H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

4,6,7-Triphenylpteridin-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Medicine: Explored for its potential therapeutic applications, such as drug development and disease treatment.

Industry: Utilized in the development of materials with specific properties, such as dyes, pigments, and electronic materials.

Wirkmechanismus

The mechanism of action of 4,6,7-Triphenylpteridin-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 4,6,7-Triphenylpteridin-2(3H)-one with structurally or functionally related compounds based on available evidence:

Key Observations:

- Xanthones, with a tricyclic oxygenated core, are more polar, while thienopyridinones incorporate sulfur, altering reactivity . Artabolide () is a sesquiterpene lactone, structurally distinct from aromatic heterocycles, emphasizing divergent biological roles .

- Substituent Effects: Triphenyl groups in the target compound contrast with hydroxyl/methoxy substituents in xanthones () and the single triphenylmethyl group in the thienopyridinone derivative (). The triphenylmethyl group in ’s compound may confer steric hindrance, a property shared with the target compound’s triphenyl substitutions .

Synthetic and Analytical Methods :

- While details the synthesis of a pyrazolopyrimidine derivative using K₂CO₃ in DMF and HPLC purification, analogous methods might apply to the target compound’s synthesis, though direct evidence is lacking .

- Spectral data (e.g., NMR, LCMS) referenced in and are critical for characterizing such complex heterocycles, suggesting similar analytical workflows for the target compound .

- Market and Applications: The thienopyridinone derivative () is marketed as a pharmaceutical intermediate, while xanthones () are often natural products with bioactive properties. The target compound’s applications remain speculative but could align with kinase inhibitor research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.